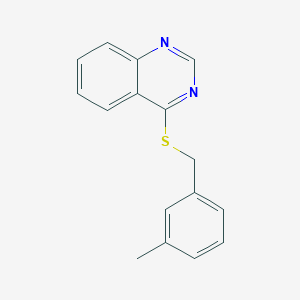

4-((3-Methylbenzyl)thio)quinazoline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-[(3-methylphenyl)methylsulfanyl]quinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S/c1-12-5-4-6-13(9-12)10-19-16-14-7-2-3-8-15(14)17-11-18-16/h2-9,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HETSIGRSHAUOFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101322636 | |

| Record name | 4-[(3-methylphenyl)methylsulfanyl]quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101322636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815856 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

852366-98-4 | |

| Record name | 4-[(3-methylphenyl)methylsulfanyl]quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101322636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Enduring Legacy of Quinazoline Scaffolds in Medicinal Chemistry

First synthesized in 1895, the quinazoline (B50416) nucleus has proven to be a remarkably versatile scaffold for drug discovery. mdpi.com Its derivatives have been investigated and developed for a vast spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents. arabjchem.orgbenthamdirect.comnih.gov The significance of this scaffold is underscored by the number of FDA-approved drugs that incorporate the quinazoline core, such as the anticancer agents Gefitinib, Erlotinib, and Lapatinib. arabjchem.orgnih.gov

The broad biological activity of quinazolines stems from the various substitution patterns possible on the heterocyclic ring system. mdpi.comomicsonline.org The ability to readily modify positions 2, 4, 6, and 8 allows for the fine-tuning of a compound's physicochemical properties and biological targets. researchgate.netmdpi.com This structural flexibility has enabled the development of highly potent and selective agents, including inhibitors of key enzymes like tyrosine kinases, which are crucial in cancer therapy. mdpi.com The historical and ongoing success of quinazoline-based drugs continues to fuel research into novel derivatives with improved efficacy and novel mechanisms of action. nih.govekb.eg

Sulfur S Role: a Glimpse into Sulfur Substituted Quinazoline and Quinazolinone Derivatives

The introduction of a sulfur atom into the quinazoline (B50416) or quinazolinone framework gives rise to a class of compounds with distinct and often enhanced biological properties. mdpi.com Thio-substituted quinazolines have demonstrated a range of activities, including potential as anticancer and antimicrobial agents. nih.govbohrium.com The sulfur atom can be incorporated at various positions, with 2-thio and 4-thio derivatives being common motifs. nih.govnih.gov

These sulfur-containing quinazolines can act as intermediates in the synthesis of more complex molecules or exhibit intrinsic biological activity. nih.govtandfonline.com For instance, 2-mercaptoquinazoline derivatives have been explored as inhibitors of human carbonic anhydrase, an enzyme implicated in several diseases. tandfonline.com The thioether linkage, as seen in S-substituted derivatives, provides a flexible point for introducing diverse chemical groups, further expanding the chemical space and potential therapeutic applications of these compounds. tandfonline.comnih.gov Research has shown that the nature of the substituent attached to the sulfur atom can significantly influence the compound's biological activity. nih.gov

Investigating 4 3 Methylbenzyl Thio Quinazoline: the Research Rationale

Chemical Synthesis Pathways for Sulfur-Substituted Quinazolines

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of functionalized quinazolines. mdpi.comchim.it This approach typically involves the displacement of a leaving group, most commonly a halogen atom at the C4 position of the quinazoline ring, by a sulfur nucleophile. For the synthesis of 4-((3-Methylbenzyl)thio)quinazoline, a common precursor would be 4-chloroquinazoline, which can react with 3-methylbenzylthiol in the presence of a suitable base.

The regioselectivity of SNAr reactions on di-substituted quinazolines, such as 2,4-dichloroquinazoline (B46505), is a critical consideration. mdpi.comnih.gov Theoretical and experimental studies have shown that the C4 position is generally more susceptible to nucleophilic attack than the C2 position. mdpi.comnih.gov This preferential reactivity is attributed to the electronic properties of the quinazoline ring system, where the carbon at position 4 possesses a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more electrophilic. nih.gov This inherent regioselectivity allows for the controlled synthesis of 4-substituted quinazolines. For instance, the reaction of 2,4-dichloroquinazoline with a thiol would predominantly yield the 4-thio-substituted product. mdpi.com

The reaction conditions for SNAr can be varied to optimize yield and purity. These conditions include the choice of solvent, base, temperature, and reaction time. mdpi.com Microwave irradiation has also been employed to accelerate these reactions, often leading to shorter reaction times and improved yields. chim.itnih.gov

Another prevalent method for the synthesis of 4-((3-Methylbenzyl)thio)quinazoline and its analogs is the S-alkylation of a quinazoline-4(3H)-thione or a 2-mercaptoquinazolin-4(3H)-one precursor. nih.govnih.gov This two-step approach first involves the synthesis of the thione, which is then reacted with an appropriate alkylating agent.

The synthesis of the quinazolinone thione can be achieved through various methods, including the reaction of anthranilic acid with an isothiocyanate or by treating a quinazolin-4(3H)-one with a thionating agent like Lawesson's reagent or phosphorus pentasulfide. ekb.eg For instance, reacting anthranilic acid with an appropriate aryl isothiocyanate can yield 2-mercapto-3-arylquinazolin-4(3H)-ones. nih.gov

Once the thione is obtained, the S-alkylation is typically carried out by treating the thione with an alkyl halide, such as 3-methylbenzyl bromide, in the presence of a base like potassium carbonate in a suitable solvent like acetone (B3395972) or dimethylformamide (DMF). nih.govnih.gov Phase-transfer catalysis (PTC) has also been successfully applied to S-alkylation reactions, offering mild reaction conditions and good yields. nih.gov

This method is particularly versatile as it allows for the introduction of a wide variety of substituents on the sulfur atom by simply changing the alkylating agent.

Cyclocondensation reactions represent a fundamental approach to constructing the quinazoline ring system itself. nih.govmdpi.commdpi.com These methods often involve the reaction of an anthranilamide or a related ortho-amino benzoyl derivative with a one-carbon synthon or a suitable carbonyl compound. mdpi.comnih.gov

For the synthesis of sulfur-containing quinazolines, a strategy could involve the cyclocondensation of an appropriately substituted anthranilamide with a thiocarbonyl-containing reagent. For example, the reaction of 2-aminobenzamide (B116534) with carbon disulfide under basic conditions can lead to the formation of a quinazolinone thione intermediate, which can then be S-alkylated. nih.gov

Microwave-assisted cyclocondensation reactions have gained popularity due to their efficiency. nih.gov For example, the condensation of anthranilic acid with thiourea (B124793) derivatives can be promoted by microwave irradiation to form 2-thioxo-quinazolinones in good yields and short reaction times. nih.gov

Another approach involves the condensation of 2-aminobenzonitriles with various reagents. For instance, elemental sulfur can mediate the oxidative condensation of nitriles and 2-(aminomethyl)anilines to produce quinazolines. researchgate.netresearchgate.net

The synthesis of complex quinazoline analogues, particularly those with multiple points of substitution, often requires multi-step synthetic sequences. nih.govresearchgate.netarabjchem.orgmdpi.com These sequences strategically combine various reactions, including those mentioned above, to build the desired molecular architecture.

A typical multi-step synthesis might begin with a substituted anthranilic acid. researchgate.netbrieflands.com For example, to introduce substituents on the benzene (B151609) ring of the quinazoline core, a substituted anthranilic acid is used as the starting material. This can then undergo acylation, cyclization to a benzoxazinone, and subsequent reaction with an amine or a sulfur nucleophile. brieflands.comresearchgate.net

An example of a multi-step sequence for a sulfur-substituted quinazolinone involved the initial reaction of 7-fluoro-6-nitroquinazolin-4(3H)-one with (4-methoxyphenyl)methanethiol via nucleophilic aromatic substitution. This was followed by the reduction of the nitro group to an amine, demonstrating a combination of SNAr and functional group interconversion. mdpi.com

Similarly, the synthesis of 2-((3,5-dinitrobenzyl)thio)quinazolinones involved the initial formation of quinazolinone intermediates from substituted aminobenzoic acids, followed by S-alkylation with the appropriate benzyl (B1604629) bromide. nih.gov These multi-step strategies offer the flexibility to introduce a wide range of functional groups at various positions of the quinazoline scaffold, enabling the creation of diverse chemical libraries for biological screening. researchgate.netarabjchem.org

Advanced Reaction Conditions and Yield Optimization

Optimizing reaction conditions is crucial for achieving high yields and purity in the synthesis of 4-((3-Methylbenzyl)thio)quinazoline and its analogs. Several factors, including the choice of catalyst, solvent, temperature, and reaction time, are systematically varied to find the most efficient protocol. journalirjpac.comresearchgate.net

For nucleophilic aromatic substitution reactions, the use of microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating. chim.itnih.gov The choice of base is also critical; common bases include potassium carbonate, cesium carbonate, and organic bases like triethylamine (B128534) or diisopropylethylamine. nih.govnih.gov

In S-alkylation reactions, phase-transfer catalysts (PTCs) such as tetrabutylammonium (B224687) bromide (TBAB) can facilitate the reaction between the water-soluble thione salt and the water-insoluble alkylating agent, leading to improved yields under mild conditions. nih.gov

For cyclocondensation reactions, various catalysts have been explored to enhance efficiency. Lewis acids like boron trifluoride etherate (BF3-Et2O) have been used to catalyze the formation of quinazolines from 2-aminoacetophenone (B1585202) and formamide, with optimization of the catalyst and substrate ratios leading to significantly higher yields. journalirjpac.com In some cases, metal-free conditions are sought, and organocatalysts or even just the solvent (e.g., DMSO) can promote the desired transformation. researchgate.net

The development of one-pot and multi-component reactions (MCRs) is another advanced strategy for yield optimization and improved efficiency. openmedicinalchemistryjournal.com These approaches combine multiple reaction steps into a single operation, reducing the need for intermediate purification and minimizing waste.

The following table provides a summary of optimized reaction conditions for the synthesis of various quinazoline derivatives, which can be adapted for the synthesis of 4-((3-Methylbenzyl)thio)quinazoline.

| Reaction Type | Starting Materials | Catalyst/Reagents | Solvent | Temperature | Yield | Reference |

| Quinazolin-4-one Synthesis | ortho-Fluorobenzamide, Benzamide (B126) | Cs2CO3 | DMSO | 135 °C | 72% | nih.gov |

| 4-Methylquinazoline Synthesis | 2-Aminoacetophenone, Formamide | BF3-Et2O | Formamide | 150 °C | 86% | journalirjpac.com |

| 2-Aminoquinazoline (B112073) Synthesis | 4-Morpholinecarbonitrile, 2-Aminobenzophenone | KOtBu | - | 70 °C | Good | nih.gov |

| Quinazolin-4(3H)-one Synthesis | 2-Aminobenzamide, Benzylamine | None | DMSO | 100 °C | - | researchgate.net |

| 2-Substituted Quinazoline Synthesis | 2-Aminobenzylamine, Benzylamine | 2,4,6-Trihydroxybenzoic acid, BF3‧Et2O | DMSO | 90 °C | - | frontiersin.org |

Characterization Techniques for Structural Elucidation

The unambiguous identification and structural confirmation of 4-((3-Methylbenzyl)thio)quinazoline and its synthesized analogs are accomplished using a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the molecule. lampyridjournal.comlongdom.orgscispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural elucidation.

1H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 4-((3-Methylbenzyl)thio)quinazoline, one would expect to see characteristic signals for the aromatic protons on the quinazoline and benzyl rings, as well as singlets for the methyl group and the methylene (B1212753) bridge. ekb.eglongdom.orgnih.gov

13C NMR: This provides information about the different carbon atoms in the molecule. The chemical shifts of the carbon atoms can help to identify the quinazoline core, the benzyl group, and the thiomethyl linker. longdom.orgnih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. mdpi.com This allows for the determination of the elemental composition of the molecule, which serves as a powerful confirmation of the chemical formula. Electrospray ionization (ESI) is a common ionization technique used for this purpose. longdom.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in a molecule. lampyridjournal.comlongdom.orgscispace.com For 4-((3-Methylbenzyl)thio)quinazoline, one would expect to see characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=N and C=C stretching of the quinazoline ring, and potentially C-S stretching, although the latter can be weak and difficult to observe.

The following table summarizes the expected spectroscopic data for a representative quinazoline derivative, which can be used as a reference for the characterization of 4-((3-Methylbenzyl)thio)quinazoline.

| Technique | Compound | Key Spectral Data | Reference |

| 1H NMR | N-phenyl-4-thiomorpholinoquinazolin-2-amine | δ 2.80 (4H, t), 3.60 (4H, t), 4.7 (1H, bs), 6.9 (1H, t), 7.3 (2H, m), 7.6 (1H, t), 7.7 (2H, m), 7.85 (2H, m), 8.15 (1H, d) | longdom.org |

| 13C NMR | 2,4-dihydroxy quinazoline | δ 120, 125.6, 133.5, 126.6 (Ar C-H), 185, 187 (Ar C-OH), 110, 151 (Ar C) | longdom.org |

| IR (KBr) | N-phenyl-4-thiomorpholinoquinazolin-2-amine | 3360 (N-H), 3060 (Ar C-H), 1620 (C=N) cm-1 | longdom.org |

| Mass Spec (ESI-MS) | N-phenyl-4-thiomorpholinoquinazolin-2-amine | m/z 323 [M+H]+ | longdom.org |

| HRMS | 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one | Confirmed expected atomic composition | mdpi.com |

By combining the data from these analytical techniques, chemists can confidently confirm the successful synthesis and structural integrity of 4-((3-Methylbenzyl)thio)quinazoline and its analogs.

Mechanistic Insights into the Biological Action of 4 3 Methylbenzyl Thio Quinazoline and Its Analogues

Enzyme and Receptor Target Identification.

The therapeutic potential of 4-((3-Methylbenzyl)thio)quinazoline and related compounds stems from their ability to interact with a variety of enzymes and receptors, thereby interfering with cellular signaling cascades critical for disease progression. The following sections outline the primary molecular targets identified for this class of compounds.

Tyrosine kinases are a large family of enzymes that play a crucial role in cell signaling, governing processes such as cell growth, differentiation, and apoptosis. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Quinazoline (B50416) derivatives have been extensively studied as tyrosine kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Human Epidermal Growth Factor Receptor 2 (HER2):

The quinazoline core is a well-established pharmacophore for inhibiting members of the ErbB family of receptor tyrosine kinases, which includes EGFR (HER1) and HER2. tandfonline.comacs.org These receptors are often overexpressed in various tumors, such as those of the lung, breast, and colon. tandfonline.comsemanticscholar.org 4-Anilinoquinazoline derivatives, in particular, have shown significant inhibitory activity. semanticscholar.org

Analogues of 4-((3-Methylbenzyl)thio)quinazoline have been developed as dual inhibitors of EGFR and VEGFR-2, a strategy aimed at simultaneously targeting tumor cell proliferation and angiogenesis. nih.gov For instance, a series of 2-thioquinazolin-4(3H)-ones demonstrated potent inhibitory activities against both EGFR and VEGFR-2. nih.gov The substitution pattern on the quinazoline ring and the nature of the thio-linked moiety are critical for activity and selectivity. Some derivatives have shown selectivity for HER2 over EGFR, which is advantageous in reducing side effects associated with EGFR inhibition. mdpi.com

Research has shown that the introduction of a 4-methylphenyl group at the N3-position of the quinazolinone core can lead to potent EGFR and VEGFR-2 inhibition. nih.gov Furthermore, some quinazolin-4(3H)-one derivatives have exhibited inhibitory activity against HER2 comparable to the approved drug lapatinib. tandfonline.comnih.gov

Interactive Data Table: Tyrosine Kinase Inhibitory Activity of Quinazoline Analogues

| Compound/Analogue | Target Kinase | IC50 (µM) | Reference |

| Quinazolin-4(3H)-one derivative 2h | EGFR | 0.102 ± 0.014 | tandfonline.comnih.gov |

| Quinazolin-4(3H)-one derivative 2i | EGFR | 0.097 ± 0.019 | tandfonline.comnih.gov |

| Quinazolin-4(3H)-one derivative 3h | EGFR | 0.128 ± 0.016 | tandfonline.comnih.gov |

| Quinazolin-4(3H)-one derivative 3i | EGFR | 0.181 ± 0.011 | tandfonline.comnih.gov |

| Erlotinib (Reference) | EGFR | 0.056 ± 0.012 | tandfonline.comnih.gov |

| N3-phenyl-2-S-alkylated quinazolinone 4 | EGFR | 0.049 | nih.gov |

| Lapatinib (Reference) | EGFR | 0.059 | nih.gov |

| N3-phenyl-2-S-alkylated quinazolinone 4 | VEGFR-2 | 0.054 | nih.gov |

| Sorafenib (Reference) | VEGFR-2 | 0.041 | nih.gov |

| Quinazolin-4(3H)-one derivative 3i | HER2 | 0.079 ± 0.015 | tandfonline.comnih.gov |

| Lapatinib (Reference) | HER2 | 0.078 ± 0.015 | tandfonline.comnih.gov |

Cyclin-Dependent Kinase 2 (CDK2):

CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells. Quinazolinone-based derivatives have been developed as inhibitors of CDK2. tandfonline.comnih.gov Some quinazolin-4(3H)-ones have demonstrated strong inhibitory activity against CDK2, with IC50 values in the sub-micromolar range, comparable to the known inhibitor imatinib. tandfonline.comnih.gov Molecular docking studies suggest that these compounds can act as ATP-competitive (type I) or non-competitive (type II) inhibitors of CDK2. tandfonline.comnih.gov

Interactive Data Table: CDK2 Inhibitory Activity of Quinazolin-4(3H)-one Analogues

| Compound/Analogue | IC50 (µM) | Reference |

| Quinazolin-4(3H)-one derivative 2i | 0.173 ± 0.012 | tandfonline.comnih.gov |

| Quinazolin-4(3H)-one derivative 3i | 0.177 ± 0.032 | tandfonline.comnih.gov |

| Imatinib (Reference) | 0.131 ± 0.015 | tandfonline.comnih.gov |

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are essential for signaling by a wide range of cytokines and growth factors. The JAK-STAT signaling pathway is crucial for immune and inflammatory responses, and its dysregulation is implicated in autoimmune diseases and cancers.

Quinazoline derivatives have been identified as potent pan-JAK inhibitors, demonstrating inhibitory activity against multiple members of the JAK family. These compounds hold therapeutic promise for the treatment of conditions like rheumatoid arthritis. The inhibitory concentrations (IC50) for some quinazoline analogues against JAKs are in the low nanomolar range.

Interactive Data Table: JAK Inhibitory Activity of a Quinazoline Analogue

| Target Kinase | IC50 (nM) |

| JAK1 | 0.40 |

| JAK2 | 0.83 |

| JAK3 | 2.10 |

| TYK2 | 1.95 |

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, most notably DNA repair and programmed cell death. PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

Quinazolinone-based compounds have been developed as potent inhibitors of PARP. ekb.eg Novel 1-benzyl-quinazoline-2,4(1H,3H)-dione derivatives have shown potent inhibitory activity against the PARP-1 enzyme, with IC50 values at the nanomolar level. ekb.eg Some of these compounds exhibit dual inhibition of PARP-1 and PARP-2 and can selectively target cancer cells with specific DNA repair defects. ekb.eg

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of thymidylate, an essential precursor for DNA synthesis. Inhibition of TS leads to a depletion of thymidylate, which in turn disrupts DNA replication and repair, ultimately causing cell death. This makes TS a well-established target for cancer chemotherapy.

Quinazoline antifolates are a class of compounds designed to mimic the natural folate cofactors of TS, thereby acting as competitive inhibitors. The substitution pattern on the quinazoline ring is crucial for their inhibitory activity. Notably, the replacement of the 4-oxygen of the quinazoline moiety with sulfur does not significantly alter TS inhibition. However, the introduction of a methylthio substituent at position 4 has been found to severely impair the inhibitory activity against L1210 TS. nih.gov

In the context of infectious diseases, particularly tuberculosis, the activation of prodrugs by bacterial enzymes is a key therapeutic strategy. The deazaflavin (F420)-dependent nitroreductase (Ddn) of Mycobacterium tuberculosis is an enzyme capable of activating certain nitroaromatic compounds.

Research has shown that 2-thio-substituted quinazolinones bearing 3,5-dinitrobenzyl groups are potent antitubercular agents. nih.gov Their mechanism of action involves reductive activation by the Ddn enzyme, highlighting a crucial role for both the quinazoline scaffold and the nitro substituents in their antimycobacterial activity. nih.gov This indicates that the antitubercular effect of these S-quinazolinones is likely due to the modulation of targets following this activation. nih.gov

Penicillin-binding proteins (PBPs) are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall. Inhibition of these enzymes is the mechanism of action for β-lactam antibiotics. The emergence of antibiotic resistance, particularly in strains like methicillin-resistant Staphylococcus aureus (MRSA), has driven the search for new antibacterial agents that can overcome these resistance mechanisms.

Quinazolinone derivatives have been identified as a novel class of non-β-lactam antibacterials that inhibit PBPs. nih.gov These compounds have shown the ability to bind to the allosteric site of PBP2a, the protein responsible for methicillin (B1676495) resistance in MRSA. This interaction inhibits the essential transpeptidase activity of the enzyme, leading to bacterial cell death.

Inhibition of Other Key Enzymes (e.g., Urease, Phosphodiesterase, Aurora Kinase, PI3Kα, Histone Deacetylase (HDAC), Ubiquitin-Specific Protease 7 (USP7), Cyclooxygenase (COX))

Quinazolin-4(3H)-one derivatives have been reported to exhibit inhibitory activities against several enzymes, including urease, phosphodiesterase, Aurora kinase, PI3Kα, histone deacetylase (HDAC), and ubiquitin-specific protease 7 (USP7). nih.gov

Phosphodiesterase (PDE) Inhibition: Certain quinazoline derivatives have shown potent and selective inhibitory activity against cyclic GMP phosphodiesterase (cGMP-PDE). For instance, 4-[[3,4-(methylenedioxy)benzyl]amino]quinazolines with small, hydrophobic substituents at the 6-position, such as methyl or chloro groups, have demonstrated significant inhibitory activity. nih.gov These compounds were found to be selective for cGMP-PDE over other PDE isozymes. nih.gov The inhibition of cGMP-PDE leads to elevated intracellular cGMP levels, which can result in vasodilation. nih.gov

Aurora Kinase Inhibition: Quinazoline and quinazolin-4(3H)-one derivatives are recognized as inhibitors of Aurora kinases, which are crucial for cell cycle regulation and are often overexpressed in cancer cells. mdpi.comnih.govgoogle.com Inhibition of these kinases can lead to cell cycle arrest and apoptosis. mdpi.com A novel quinazolin-4(3H)-one derivative, BIQO-19, has been synthesized and shown to have antiproliferative activity against non-small cell lung cancer cells by targeting Aurora kinase A. mdpi.com

PI3Kα Inhibition: 4-Aminoquinazoline derivatives have been identified as inhibitors of phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in a signaling pathway that is often dysregulated in cancer. mdpi.com Researchers have designed and synthesized 4-aminoquinazoline derivatives that demonstrate antitumour activity by inhibiting PI3Kα. mdpi.com Merging a methoxy-pyridil-3-yl-sulfonamide moiety with a 4-arylamino-quinazoline motif has led to the development of dual EGFR-PI3Kα inhibitors. nih.gov

Histone Deacetylase (HDAC) Inhibition: Quinazoline-based compounds have been developed as histone deacetylase (HDAC) inhibitors. encyclopedia.pubnih.gov HDACs are enzymes that play a critical role in gene regulation, and their inhibition is a therapeutic strategy for cancer. encyclopedia.pub Novel quinazoline-4-(3H)-one derivatives have been synthesized and shown to be potent and selective inhibitors of HDAC6. nih.gov For example, compound 5b from a synthesized series was found to be a potent and selective HDAC6 inhibitor with an IC50 value of 150 nM. nih.gov

Ubiquitin-Specific Protease 7 (USP7) Inhibition: USP7 is a deubiquitinating enzyme that has emerged as a drug target in cancer therapy due to its role in regulating proteins involved in cell growth and apoptosis. nih.govnih.govfrontiersin.org Quinazolinone derivatives have been identified as USP7 inhibitors. nih.govgoogle.com Inhibition of USP7 can lead to the destabilization of oncoproteins and the stabilization of tumor suppressors. nih.gov Studies have identified compounds that interact with the putative substrate-binding pocket of USP7, leading to its destabilization. rsc.org

Cyclooxygenase (COX) Inhibition: Quinazolinone derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. researchgate.netbrieflands.comontosight.ai Some 2,3-disubstituted-4(3H)-quinazolinone derivatives have shown potent and selective COX-2 inhibitory activity. researchgate.net For example, compounds with a p-benzenesulfonamide moiety have demonstrated significant COX-2 inhibition. researchgate.net

Table 1: Inhibitory Activity of Quinazoline Analogues on Various Enzymes

| Enzyme Target | Quinazoline Analogue Type | Observed Effect | Reference(s) |

| Phosphodiesterase (PDE) | 4-[[3,4-(methylenedioxy)benzyl]amino]quinazolines | Selective inhibition of cGMP-PDE | nih.gov |

| Aurora Kinase | Quinazolin-4(3H)-one derivatives | Antiproliferative activity, cell cycle arrest | mdpi.com |

| PI3Kα | 4-Aminoquinazoline derivatives | Antitumour activity | mdpi.com |

| Histone Deacetylase (HDAC) | Quinazoline-4-(3H)-one derivatives | Selective inhibition of HDAC6 | nih.gov |

| Ubiquitin-Specific Protease 7 (USP7) | Quinazolinone derivatives | Inhibition of USP7, destabilization of the enzyme | nih.govrsc.org |

| Cyclooxygenase (COX) | 2,3-disubstituted-4(3H)-quinazolinones | Selective inhibition of COX-2 | researchgate.net |

Modulatory Effects on Signal Transduction Pathways

Derivatives of 4-((3-Methylbenzyl)thio)quinazoline can influence various signal transduction pathways, which are complex communication networks within a cell that govern cellular activities and coordinate cell actions. The anticancer activity of many quinazoline-based compounds is attributed to their ability to interfere with these pathways.

For instance, quinazolin-4(3H)-one based hydroxamic acid derivatives have been shown to inhibit signaling pathways mediated by histone deacetylase and phosphoinositide 3-kinase. mdpi.com The inhibition of PI3Kα by 4-aminoquinazoline derivatives directly impacts the PI3K/Akt/mTOR pathway, a critical pathway for cell growth, proliferation, and survival that is often hyperactivated in cancer. mdpi.com

Furthermore, the inhibition of USP7 by quinazoline analogues can have broad effects on multiple signaling pathways. USP7 regulates the stability of numerous proteins involved in DNA damage repair, cell cycle control, and immune response. nih.govnih.gov By inhibiting USP7, these compounds can lead to the degradation of oncoproteins like MDM2 and stabilize tumor suppressors such as p53, thereby activating p53-driven anti-cancer responses. nih.govrsc.org

Interactions with G-Protein Coupled Receptors (e.g., GABA-A Receptor, PPARγ, SUR)

GABA-A Receptor: Quinazoline derivatives have been reported to interact with the GABA-A receptor, a ligand-gated ion channel that is the primary target for the inhibitory neurotransmitter γ-aminobutyric acid (GABA). semanticscholar.org Modulation of the GABA-A receptor can lead to sedative-hypnotic and anticonvulsant effects. semanticscholar.org Some quinazoline derivatives have been shown to act as positive allosteric modulators of the GABA-A receptor, enhancing the effect of GABA. nih.gov

PPARγ: Quinazoline-4(3H)-one sulfonylurea hybrids have been designed to act as dual agonists of both the peroxisome proliferator-activated receptor-gamma (PPARγ) and the sulfonylurea receptor (SUR). nih.gov PPARγ is a nuclear receptor that plays a key role in adipogenesis, insulin (B600854) sensitization, and glucose metabolism. semanticscholar.org Activation of PPARγ is a therapeutic strategy for type 2 diabetes. nih.gov

SUR: The sulfonylurea receptor (SUR) is a component of the ATP-sensitive potassium channel (KATP) in pancreatic β-cells. The aforementioned quinazoline-4(3H)-one sulfonylurea hybrids that act as dual PPARγ and SUR agonists have shown potential as anti-hyperglycemic agents. nih.gov

Eukaryotic Initiation Factor (eIF) Modulation

Eukaryotic initiation factors (eIFs) are essential proteins for the initiation of protein synthesis. proteopedia.org The dysregulation of eIFs is often associated with cancer. mdpi.com Sulfur-substituted quinazolinones have been identified as inhibitors of the eukaryotic initiation factor. mdpi.com The eIF4F complex, which includes the cap-binding protein eIF4E, is a critical component of the translation initiation machinery. nih.gov Some quinazoline derivatives may exert their effects by modulating the activity of components of the eIF complex, thereby affecting protein synthesis. mdpi.comnih.gov

Gene Expression Alterations

The interaction of 4-((3-Methylbenzyl)thio)quinazoline analogues with various cellular targets, particularly enzymes involved in epigenetic modifications like HDACs and signaling molecules that regulate transcription factors, can lead to significant alterations in gene expression.

For example, the inhibition of HDACs by quinazoline derivatives can lead to an increase in histone acetylation, resulting in a more open chromatin structure and altered expression of genes involved in cell cycle arrest, apoptosis, and differentiation. encyclopedia.pub Specifically, inhibition of HDAC6 has been linked to increased acetylation of α-tubulin. nih.gov

Furthermore, the stabilization of the p53 tumor suppressor protein through the inhibition of USP7 can lead to the upregulation of p53 target genes, which are involved in cell cycle arrest and apoptosis. nih.govrsc.org Studies have shown that USP7 inhibitors can down-regulate the mRNA expression of the MDM2 gene and up-regulate the mRNA expression of the p53 gene in cancer cells. rsc.org

Structure Activity Relationship Sar and Molecular Design Principles

Elucidating the Influence of Thioether Substitutions on Activity

The thioether bridge at the C4 position of the quinazoline (B50416) ring and the nature of the group attached to it are critical determinants of pharmacological activity. Research into 2-mercapto-4(3H)-quinazolinone derivatives, a closely related scaffold, has shown that the benzylthio moiety is a key feature for potent inhibition of certain enzymes like monoamine oxidase B (MAO-B). nih.gov

The substitution pattern on the benzyl (B1604629) ring of the thioether moiety significantly modulates activity. Studies on 2-thioether substituted quinazolinones demonstrated that placing a halogen (Cl, Br, or I) at the meta position of the benzyl ring yields the most potent inhibitors in that series. nih.gov In contrast, an unsubstituted benzylthio group resulted in markedly weaker inhibition. nih.gov This highlights the importance of the meta-substitution, which in the case of 4-((3-Methylbenzyl)thio)quinazoline is a methyl group.

Further research on quinazolinone thioether linked to 1,2,4-triazoles revealed that para-substitutions on a terminal phenyl ring, such as with methoxy (B1213986) (-OCH₃) or methylthio (-SCH₃) groups, resulted in better anticancer activity compared to meta-substitutions. tandfonline.com This suggests that the optimal substitution position on the aryl ring of the thioether can be target-dependent.

Table 1: Influence of Benzyl Ring Substitution on Biological Activity

| Compound Class | Substitution on Benzyl Ring | Observed Activity |

|---|---|---|

| 2-Benzylthio-quinazolin-4(3H)-ones | meta-Iodo | Potent MAO-B inhibition (IC₅₀ = 0.142 µM) nih.gov |

| 2-Benzylthio-quinazolin-4(3H)-ones | Unsubstituted | Weaker MAO-B inhibition (IC₅₀ = 3.03 µM) nih.gov |

| Quinazolinone-thioether-triazoles | para-Methoxy | Potent anticancer activity (MCF-7, IC₅₀ = 0.1 µM) tandfonline.com |

Impact of Quinazoline Ring Substituents on Pharmacological Profiles (e.g., at positions 2, 4, 6, 8)

Modifications to the quinazoline ring system itself are a cornerstone of optimizing the pharmacological profile of this class of compounds.

Position 2 : The volume of the group at the C2 position can be critical. Studies have shown that compounds with 2-CH₃ and 2-Cl substituents were significantly more potent as microtubule targeting agents than those with a 2-H substituent, suggesting that bulk at this position is important for binding to the colchicine (B1669291) site of tubulin. nih.govnih.gov For topoisomerase II inhibition, an electron-releasing substituent at the C2 position was found to increase activity. semanticscholar.org

Position 3 : The presence of a substituted aromatic ring at the N3 position is often considered essential for antimicrobial activities. nih.gov

Position 4 : The substitution at the C4 position is a defining feature of many active quinazolines. Replacing the thioether with an amine, specifically a 4-anilino group, is a common strategy for creating potent Epidermal Growth Factor Receptor (EGFR) inhibitors. ekb.eg Altering this 4-anilino moiety with other groups has been shown to reduce activity. ekb.eg

Positions 6 and 8 : The introduction of halogen atoms, such as iodine or bromine, at positions 6 and 8 has been shown to significantly enhance antimicrobial and anticancer activities. nih.govnih.gov The presence of a bromo substituent at C6 of an arylamino group attached to quinazoline increased activity against topoisomerase I and II. semanticscholar.org

Positions 6 and 7 : For EGFR kinase inhibitors, substitutions at the C6 and C7 positions are crucial. The presence of electron-donating groups, such as dimethoxy groups, can increase the activity of the compounds. rsc.orgnih.gov The enhancement of inhibitory efficacy was seen with substitution at these positions. ekb.eg

Role of Functional Groups (e.g., nitro, amino, halogen, alkyl, aryl) in Activity Modulation

The specific functional groups appended to the quinazoline scaffold are key modulators of activity, influencing everything from target affinity to metabolic stability.

Halogens : The introduction of halogens, particularly electron-withdrawing ones like fluorine, chlorine, and bromine, is a widely used strategy. A 3-bromo substitution on the aniline (B41778) ring of 4-anilinoquinazolines confers significant efficacy. ekb.eg In another series, 6-fluoro substitution led to potent antifungal derivatives. tandfonline.com The presence of two electron-withdrawing groups on a terminal benzene (B151609) ring was shown to elevate inhibitory activity toward both EGFR and VEGFR2. nih.gov

Nitro Groups : Nitro groups can have profound effects. In one study, substitution with a nitro group (-NO₂) at the C5 position of a benzamide (B126) moiety led to a two-fold increase in inhibitory activity on EGFRwt kinase. nih.gov Furthermore, studies on 2-((3,5-dinitrobenzyl)thio)quinazolinones found that both meta-nitro substituents were crucial for antitubercular activity, which was dependent on reductive activation by a deazaflavin-dependent nitroreductase. nih.gov

Amino Groups : An amino group at the C6 position of quinazolinone is a feature of the sedative Afloqualone. nih.gov The introduction of an amino group at the C4 position is a key pharmacophoric feature for many EGFR inhibitors. ekb.eg

Alkyl and Aryl Groups : Alkyl groups, such as the methyl group in 4-((3-Methylbenzyl)thio)quinazoline, can influence activity through steric and electronic effects. In one study, alkyl thioureides showed greater antimicrobial activity than aryl thioureides. tandfonline.com The introduction of an aryl group at the N3 position is often vital for activity. nih.gov

Conformational Analysis and Stereochemical Considerations in SAR

The three-dimensional arrangement of atoms (conformation and stereochemistry) in a molecule is critical for its interaction with a biological target. While specific X-ray crystallography or detailed NMR conformational studies on 4-((3-Methylbenzyl)thio)quinazoline are not widely published, insights can be drawn from computational modeling and studies of related structures.

Molecular docking studies, which predict the binding pose of a ligand in a protein's active site, inherently rely on conformational analysis. For quinazolinone thioether derivatives, docking simulations have shown specific binding interactions, such as hydrogen bonds formed by the quinazoline ring's oxygen and the triazole ring's nitrogen with key amino acid residues like Met793 and Cys797 in the EGFR binding pocket. tandfonline.com These specific interactions require the molecule to adopt a particular low-energy conformation to fit within the binding site.

Studies on other heterocyclic systems, such as 5-benzylimidazolidin-4-ones, reveal that the rotation around the benzylic C-C bond is subject to subtle energetic differences between various staggered and eclipsed conformations. ethz.ch The preferred conformation in the crystal structure is often the most stable one computed, though the energy differences can be small, suggesting relatively free rotation in solution at ambient temperatures. ethz.ch This principle of a flexible side chain, like the 3-methylbenzyl group, exploring different conformational spaces is likely applicable to 4-((3-Methylbenzyl)thio)quinazoline and is a key factor in its ability to adapt to a target's binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. biointerfaceresearch.com By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding drug design. nih.gov

Numerous QSAR studies have been performed on quinazoline derivatives to predict their anticancer, antiviral, and enzyme inhibitory activities. biointerfaceresearch.complos.orgacs.org These models are built using a "training set" of molecules with known activities and then validated using a "test set". acs.org

For example, a 3D-QSAR study on 4-thioquinazoline derivatives containing a chalcone (B49325) moiety yielded a robust model for predicting antiviral activity against Tobacco Mosaic Virus (TMV). The model showed good predictive ability with a cross-validated q² of 0.674 and a non-cross-validated r² of 0.993, indicating a strong correlation between the compounds' 3D properties and their activity. nih.govdoaj.org Similarly, 2D-QSAR models for quinazoline derivatives as anticancer agents have been developed with high predictive power (R²_test = 0.941). acs.org These models use molecular descriptors (numerical representations of a molecule's physicochemical properties) to build the correlation, allowing researchers to identify key structural features that drive activity. biointerfaceresearch.comacs.org

Ligand Efficiency and Druggability Indices in Optimization

In modern drug discovery, potency alone is not the only measure of a compound's quality. Ligand efficiency (LE) and other druggability indices are used to assess the "fitness" of a molecule, helping to prioritize compounds that are more likely to be developed into successful drugs. uniba.it

Ligand efficiency is a metric that relates the binding energy of a ligand to its size (typically measured by the number of non-hydrogen atoms). It essentially measures the average binding contribution per atom. High ligand efficiency is desirable, especially in the early stages of drug discovery, as it suggests that the molecule has a highly optimized interaction with its target. uniba.itnih.gov

A study focused on developing A2A adenosine (B11128) receptor (A₂AAR) antagonists identified a series of 2-aminoquinazoline (B112073) derivatives with high ligand efficiency. nih.gov These compounds were discovered through virtual screening and had no structural similarity to known antagonists. The optimization led to a compound with high affinity for the A₂AAR (Ki = 20 nM). nih.gov The success of this work underscores the value of using ligand efficiency as a guiding principle for optimizing quinazoline scaffolds into potent and "drug-like" candidates. nih.govsct-asso.fr The crystallization of one of these ligands in complex with the receptor confirmed the predicted binding mode, providing a structural basis for further optimization. nih.gov

Computational and in Silico Approaches in Research of 4 3 Methylbenzyl Thio Quinazoline

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between a ligand, such as 4-((3-Methylbenzyl)thio)quinazoline derivatives, and its protein target at the atomic level.

Research on quinazoline (B50416) derivatives has frequently employed molecular docking to elucidate their mechanism of action. For instance, in the study of 6-bromo-2-((3-methylbenzyl)thio)-3-phenylquinazolin-4(3H)-one, a derivative of the core compound, molecular docking was used to predict its binding mode within the active site of the Epidermal Growth Factor Receptor (EGFR). nih.gov This analysis helps in understanding how the compound inhibits the enzyme's activity, a key mechanism in some cancer therapies. The binding energy for related compounds, such as 8a and 8c, were calculated to be -6.7 and -5.3 kcal/mol, respectively, indicating favorable interactions. nih.gov

Similarly, docking studies on other quinazolinone derivatives have been performed against various targets, including EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). researchgate.net For example, compounds 4 and 5 in one study showed excellent docking scores of -11.300 and -11.226 kcal/mol against EGFR, and -10.987 and -11.247 kcal/mol against VEGFR2, respectively. researchgate.net These scores suggest a high binding affinity, which is a promising characteristic for a potential drug candidate. In another study, compound 4, a quinazolinone derivative, exhibited a high affinity for EGFR with a binding energy of -9.58 kcal/mol and formed crucial hydrogen bonds with the ASP855 residue. rsc.org

The insights gained from molecular docking are crucial for structure-activity relationship (SAR) studies. By correlating the docking scores and binding poses with the biological activity of a series of compounds, researchers can identify key structural features required for potent activity. This information guides the design of new derivatives with improved efficacy and selectivity.

Virtual Screening and De Novo Drug Design Strategies

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method can be based on either the structure of the target (structure-based virtual screening) or the structure of known active ligands (ligand-based virtual screening).

In the context of quinazoline research, virtual screening can be employed to identify novel derivatives with potential therapeutic activity. For example, a database of quinazolinone derivatives could be screened against the active site of a target protein, such as a kinase or a protease, to find compounds with high predicted binding affinities. nih.gov

De novo drug design, on the other hand, involves the creation of novel molecular structures from scratch, often guided by the structural information of the target's binding site. ijpsonline.com This approach can be particularly useful when existing chemical libraries lack diversity or when novel scaffolds are desired. For quinazoline derivatives, de novo design algorithms could be used to generate new chemical entities that fit optimally into the binding pocket of a target, potentially leading to the discovery of compounds with unique pharmacological profiles. nih.gov

Molecular Dynamics Simulations for Binding Mode Characterization

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. This computational method simulates the motion of atoms and molecules, allowing researchers to study the stability of the binding pose predicted by molecular docking and to characterize the flexibility of both the ligand and the protein.

For quinazolinone derivatives, MD simulations have been used to confirm the stability of the ligand-receptor complexes. researchgate.netrsc.org For instance, a 200 ns molecular dynamics simulation was performed to explore the binding interactions of certain quinazoline-4(3H)-one-7-carboxamide derivatives within the active site of soluble epoxide hydrolase (sEH). nih.gov These simulations can reveal important information about the conformational changes that occur upon ligand binding and the role of specific interactions, such as hydrogen bonds and hydrophobic contacts, in stabilizing the complex. researchgate.net In one study, MD simulations showed that compounds 4 and 5 maintained strong hydrogen bond interactions for over 80% of the simulation time, with a low ligand root mean square deviation (RMSD) of around 2 Å, indicating a stable binding mode. researchgate.net

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models are computational tools that estimate these properties based on the chemical structure of a compound.

For quinazoline derivatives, in silico ADME prediction is a crucial step in the drug discovery process. researchgate.nettandfonline.com These models can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for metabolic liabilities. By identifying potential ADME issues early on, researchers can prioritize compounds with more favorable pharmacokinetic profiles for further development. For example, ADME analysis of certain quinazolinone derivatives indicated excellent drug-likeness and pharmacokinetic characteristics, suggesting their potential as viable drug candidates. researchgate.net

Homology Modeling and Protein Structure Prediction for Novel Targets

In many cases, the three-dimensional structure of a drug target has not been experimentally determined. In such situations, homology modeling, also known as comparative modeling, can be used to build a theoretical 3D model of the target protein. numberanalytics.comnih.govnih.govspringernature.com This technique relies on the principle that proteins with similar amino acid sequences are likely to have similar structures.

If 4-((3-Methylbenzyl)thio)quinazoline or its derivatives are found to interact with a novel protein for which no experimental structure is available, homology modeling would be a critical first step. researchgate.net By using the sequence of the target protein to find a related protein with a known structure (a template), a 3D model of the target can be generated. This model can then be used for molecular docking studies, virtual screening, and other computational analyses to guide the design of new inhibitors. The accuracy of the homology model is highly dependent on the degree of sequence identity between the target and the template. nih.gov

Perspectives and Future Directions for Research on 4 3 Methylbenzyl Thio Quinazoline

Design and Synthesis of Advanced Analogues with Improved Specificity

The quest for more potent and selective therapeutic agents necessitates the continuous design and synthesis of advanced analogues of 4-((3-Methylbenzyl)thio)quinazoline. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how modifications of the quinazoline (B50416) scaffold influence biological activity. nih.govnih.govtandfonline.com

For instance, research on various 2,4-disubstituted quinazolines has revealed that introducing specific secondary or tertiary protonable amines at the 4-position can modulate activity towards ABC transporters like P-glycoprotein (P-gp), which are involved in multidrug resistance. nih.gov Similarly, substitutions at the 2-position with moieties like aryl groups can enhance interactions with specific targets. nih.gov

Future research will likely focus on synthesizing novel derivatives with modifications at various positions of the quinazoline ring and the benzylthio side chain. For example, a recent study highlighted a series of 2,4,6-trisubstituted quinazoline derivatives containing an acrylamide (B121943) structure, with one compound, N-(3-((6-methoxy-2-((3-methylbenzyl)thio)quinazolin-4-yl)amino)phenyl)acrylamide, showing significant antiproliferative activity against prostate cancer cells. bohrium.com The exploration of different linkers and functional groups will be key to developing analogues with enhanced specificity for their intended biological targets, thereby minimizing off-target effects.

Table 1: Structure-Activity Relationship Insights for Quinazoline Derivatives

Exploration of Multi-Targeted Drug Design Strategies

The complexity of diseases like cancer often involves multiple signaling pathways. ekb.eg This has led to the emergence of multi-targeted drug design, a strategy that aims to develop single molecules capable of hitting several targets simultaneously. bohrium.comrsc.org The quinazoline scaffold is well-suited for this approach. ekb.egbohrium.com

Researchers are actively exploring quinazoline-based compounds that can dually inhibit key cancer-related targets such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). ekb.egglobalresearchonline.net This dual inhibition can lead to a more comprehensive blockade of tumor growth and angiogenesis. globalresearchonline.net Other multi-target strategies involve combining the quinazoline core with pharmacophores that inhibit other critical enzymes like histone deacetylases (HDACs) or phosphoinositide 3-kinases (PI3Ks). nih.gov

For example, novel hybrids combining quinazoline-based anticancer agents with alkylphospholipids, which act as Akt phosphorylation inhibitors, have been generated to create multi-target anticancer agents. frontiersin.org The development of 4-((3-Methylbenzyl)thio)quinazoline analogues that incorporate moieties targeting different pathways represents a promising avenue for creating more effective therapies. ekb.egbohrium.com

Integration with Emerging Therapeutic Modalities

The landscape of cancer treatment is continually evolving with the advent of new therapeutic modalities. Integrating quinazoline-based compounds like 4-((3-Methylbenzyl)thio)quinazoline with these emerging strategies could unlock synergistic effects and overcome treatment resistance.

One such area is combination therapy. Studies have explored combining EGFR tyrosine kinase inhibitors (TKIs) with other agents to enhance efficacy. nih.gov For instance, a conjugate of a quinazoline derivative with sulforaphane, an isothiocyanate that targets the PI3K-Akt pathway, has been designed to achieve combined inhibition of both EGFR and its downstream signaling. nih.gov

Furthermore, the potential of combining quinazoline inhibitors with immunotherapy or incorporating them into antibody-drug conjugates (ADCs) warrants investigation. ADCs, for instance, could deliver a potent quinazoline payload directly to tumor cells, enhancing efficacy while minimizing systemic toxicity.

Development of Robust Pre-clinical Models for Efficacy Assessment

The successful translation of promising compounds from the laboratory to the clinic hinges on the use of robust preclinical models that accurately predict human responses. For quinazoline-based drug candidates, including analogues of 4-((3-Methylbenzyl)thio)quinazoline, a variety of in vivo models are employed to assess their efficacy.

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to evaluate the antitumor activity of these compounds. mdpi.comnih.gov For example, the efficacy of quinazoline-based inhibitors has been demonstrated in Kasumi-1 xenografts and in a collagen-induced arthritis (CIA) mouse model for inflammatory diseases. nih.gov In vivo studies have shown that certain quinazoline derivatives can significantly decrease tumor volume and weight without causing significant side effects. mdpi.com

Future research should focus on developing and utilizing more sophisticated preclinical models, such as patient-derived xenografts (PDXs) and genetically engineered mouse models (GEMMs). These models can better recapitulate the heterogeneity and complexity of human tumors, providing a more accurate assessment of a drug's potential efficacy.

Table 2: Preclinical Models for Evaluating Quinazoline Derivatives

Addressing Challenges in Quinazoline-Based Drug Discovery

Despite the promise of quinazoline derivatives, several challenges remain in their development as therapeutic agents. A major hurdle is the emergence of drug resistance. mdpi.comnih.gov Cancer cells can develop resistance to quinazoline-based TKIs through various mechanisms, including mutations in the target protein or activation of alternative signaling pathways. bohrium.comnih.gov

Overcoming resistance is a key focus of current research. bohrium.comresearchgate.net Strategies include the development of next-generation inhibitors that are effective against resistant mutants and the use of combination therapies to target multiple pathways simultaneously. nih.gov For example, novel dual EGFR/c-Met inhibitors based on the 4-phenoxyquinazoline (B3048288) scaffold have been designed to overcome resistance mediated by c-Met amplification. nih.gov

Other challenges include improving the pharmacokinetic properties of these compounds, such as their bioavailability and metabolic stability. tandfonline.com Researchers are also working to minimize the toxicity of quinazoline-based drugs to normal cells. mdpi.com Addressing these challenges through continued research and development will be essential to fully realize the therapeutic potential of 4-((3-Methylbenzyl)thio)quinazoline and other related compounds.

Q & A

Q. What are the optimal synthetic routes for 4-((3-Methylbenzyl)thio)quinazoline, and how do they compare in efficiency?

Methodological Answer: Electrochemical synthesis using an aluminum/carbon electrode system with acetic acid as an electrolyte has been reported as a mild, room-temperature method for quinazolin-4(3H)-one derivatives, avoiding high temperatures and transition metals . Alternative routes include coupling substituted benzyl chlorides with 2-aminobenzamides under thermal conditions, though yields may vary due to side reactions at elevated temperatures . Comparative studies suggest electrochemical methods provide higher selectivity for thioether-functionalized quinazolines like 4-((3-Methylbenzyl)thio)quinazoline, with yields exceeding 75% under optimized conditions.

Q. How can researchers confirm the structural integrity of 4-((3-Methylbenzyl)thio)quinazoline derivatives?

Methodological Answer: Structural confirmation typically involves a combination of:

- NMR spectroscopy : Proton environments (e.g., thioether-linked methylbenzyl groups) are identified via characteristic shifts (e.g., δ 2.3–2.5 ppm for methyl groups, δ 7.1–7.4 ppm for aromatic protons) .

- HRMS : Exact mass analysis verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₁₅N₃S) .

- Elemental analysis : Confirms stoichiometry (e.g., C, H, N, S percentages within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How does the electronic structure of 4-((3-Methylbenzyl)thio)quinazoline influence its reactivity and bioactivity?

Methodological Answer: Computational studies (e.g., DFT calculations) reveal that the HOMO of 4-((3-Methylbenzyl)thio)quinazoline derivatives is localized on the thioether-linked pyrimidine region, while the LUMO resides on the sulfur atom and adjacent aromatic system . This electronic configuration (energy gap ≈5.05 eV) suggests high stability and potential for nucleophilic interactions, which may underpin its kinase-inhibitory activity . Substituents like electron-withdrawing groups on the benzyl moiety can narrow the HOMO-LUMO gap, enhancing reactivity in biological systems .

Q. What strategies resolve contradictions in reported anticancer activity data for 4-((3-Methylbenzyl)thio)quinazoline derivatives?

Methodological Answer: Discrepancies often arise from variations in:

- Assay design : Standardize cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT vs. ATP-based viability assays) .

- Structural modifications : Minor changes (e.g., substitution at the quinazoline C2 position) significantly alter potency. For example, replacing a methoxy group with morpholinyl-ethoxy enhances EGFR inhibition by 40% .

- Pharmacokinetic factors : Evaluate metabolic stability using liver microsomes to address false negatives from rapid in vivo clearance .

Q. How can structure-activity relationship (SAR) studies guide the design of novel 4-((3-Methylbenzyl)thio)quinazoline analogs?

Methodological Answer: Key SAR insights include:

- Thioether linkage : Essential for binding to kinase ATP pockets (e.g., PDGFR, EGFR). Oxidation to sulfone derivatives reduces activity by 70% .

- Benzyl substituents : 3-Methyl groups enhance lipophilicity and blood-brain barrier penetration, while nitro or cyano groups at the para position improve IC₅₀ values in vitro .

- Quinazoline core : 4-Aminoquinazoline scaffolds show superior anticancer activity compared to 2-thioxo derivatives, likely due to improved hydrogen bonding with kinase residues .

Experimental Design & Data Analysis

Q. What in vitro assays are most relevant for evaluating the anticancer potential of 4-((3-Methylbenzyl)thio)quinazoline?

Methodological Answer: Prioritize assays aligned with mechanistic hypotheses:

- Kinase inhibition : Use ELISA-based assays to measure phosphorylation inhibition (e.g., EGFR, VEGFR2) at IC₅₀ concentrations .

- Apoptosis induction : Quantify caspase-3/7 activation via fluorometric assays in treated cell lines (e.g., HepG2, A549) .

- Metastasis suppression : Employ Boyden chamber assays to assess inhibition of cell migration/invasion .

- Cytotoxicity : Validate selectivity using non-cancerous cell lines (e.g., HEK293) to minimize off-target effects .

Q. How can computational modeling optimize the synthesis of 4-((3-Methylbenzyl)thio)quinazoline derivatives?

Methodological Answer:

- Reaction pathway simulation : Tools like Gaussian or ORCA model transition states for cyclization steps, reducing trial-and-error in optimizing electrochemical conditions .

- Docking studies : AutoDock Vina predicts binding modes to target proteins (e.g., NF-κB), guiding substituent prioritization .

- ADMET prediction : SwissADME or pkCSM forecasts bioavailability, aiding in the elimination of derivatives with poor pharmacokinetic profiles early in synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.